molecular formula C8H9BN2O2 B2796494 7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid CAS No. 1260536-49-9

7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid

Cat. No.: B2796494
CAS No.: 1260536-49-9
M. Wt: 175.98
InChI Key: DTLXTFZIXQWPCL-UHFFFAOYSA-N
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Description

7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boronic acid group attached to a pyrrolo[2,3-b]pyridine core. The presence of the boronic acid moiety makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Scientific Research Applications

7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid can be achieved through several methods:

    Halogen-Metal Exchange and Borylation:

    Metal-Hydrogen Exchange via Directed Ortho-Metallation: This approach uses directed ortho-metallation to introduce the boronic acid group.

    Palladium-Catalyzed Cross-Coupling: This method employs palladium catalysts to couple halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.

    Iridium or Rhodium Catalyzed C-H or C-F Borylation: This technique involves the use of iridium or rhodium catalysts to introduce the boronic acid group through C-H or C-F activation.

    [4+2] Cycloadditions: This method involves cycloaddition reactions to form the desired boronic acid derivative.

Chemical Reactions Analysis

7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reactants and conditions used.

Mechanism of Action

The mechanism of action of 7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. In the context of Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid can be compared with other boronic acid derivatives, such as:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in various chemical reactions.

Properties

IUPAC Name

(1-methylpyrrolo[2,3-b]pyridin-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-11-3-2-6-4-7(9(12)13)5-10-8(6)11/h2-5,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLXTFZIXQWPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N=C1)N(C=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260536-49-9
Record name {1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid
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